molecular formula C13H21NO3 B3081384 1-(Cyclohexylcarbonyl)piperidine-2-carboxylic acid CAS No. 1101232-71-6

1-(Cyclohexylcarbonyl)piperidine-2-carboxylic acid

Cat. No. B3081384
CAS RN: 1101232-71-6
M. Wt: 239.31 g/mol
InChI Key: HYHWFZOGQTYMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Cyclohexylcarbonyl)piperidine-2-carboxylic acid” is a complex organic compound. It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom . Piperidine derivatives are often used in the synthesis of pharmaceuticals .

Scientific Research Applications

Structural and Spectroscopic Studies

  • Structural Analysis :
    • A study focused on the structural and spectroscopic characteristics of nipecotic acid (a piperidine derivative) complexes, highlighting the hydrogen bond interactions and the chair conformation of the piperidine ring, offering insights into the molecular geometry and bonding of similar piperidine derivatives (Bartoszak-Adamska et al., 2014).
    • Another investigation detailed the diastereomeric complex of piperidine-3-carboxylic acid, revealing the chair conformation of the piperidine rings and the specific hydrogen bond formations, contributing to the understanding of the molecular structure of piperidine-based compounds (Bartoszak-Adamska et al., 2011).
    • Research on piperidinium-3-carboxylic acid complexes emphasized the significance of hydrogen bond interactions and chair conformation, reinforcing the importance of these structural features in piperidine-based compounds (Anioła et al., 2016).

Catalytic Applications

  • Catalysis :
    • Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles were used as a catalyst in the synthesis of complex organic compounds, demonstrating the role of piperidine derivatives in facilitating chemical transformations (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Organic Compounds

  • Organic Synthesis :
    • The synthesis of spiro[indole-3,4′-piperidin]-2-one from piperidine-4-carboxylic acid illustrates the utility of piperidine derivatives in the construction of complex organic molecules (Freund & Mederski, 2000).
    • A reaction involving piperidine led to the creation of 5-hydroxy-2H-pyrrol-2-one derivatives, showcasing the role of piperidine in the synthesis of heterocyclic compounds (Fan et al., 2007).

Material Science Applications

  • Material Science :
    • The complex of piperidine-4-carboxylic acid with chloroacetic acid was studied, shedding light on the intricate hydrogen bonding and molecular interactions, which are crucial for understanding the properties of materials at a molecular level (Komasa et al., 2008).
    • An inclusive compound involving piperidine-4-carboxylic acid showcased the structural complexity and potential application of piperidine derivatives in material science (Dega-Szafran et al., 2009).

properties

IUPAC Name

1-(cyclohexanecarbonyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(10-6-2-1-3-7-10)14-9-5-4-8-11(14)13(16)17/h10-11H,1-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHWFZOGQTYMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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